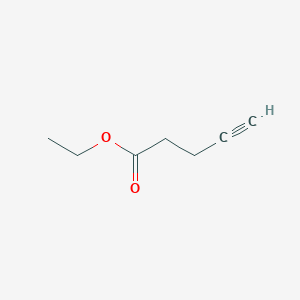

4-Pentynoic acid ethyl ester

Descripción general

Descripción

4-Pentynoic acid ethyl ester is not directly mentioned in the provided papers. However, the papers discuss various related esters and their synthesis, properties, and reactions, which can provide insights into the analysis of 4-pentynoic acid ethyl ester. For instance, the synthesis of related compounds such as 4-methyloctanoic acid ethyl ester and its enantioselective esterification is discussed , as well as the synthesis of 4-pentenoic acid, which is a similar compound with a different degree of unsaturation .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of lipase-mediated reactions for enantioselective esterification , Claisen rearrangement for carbon chain elongation , and safe procedures to synthesize precursors for biodegradable polymers . These methods could potentially be adapted for the synthesis of 4-pentynoic acid ethyl ester, considering the structural similarities.

Molecular Structure Analysis

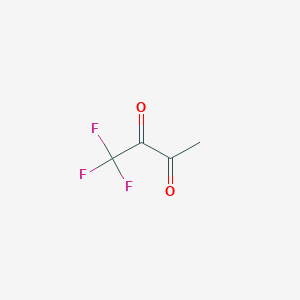

The molecular structure of esters can influence their reactivity and physical properties. For example, the presence of different substituents in the 4-pentyne-1,3-dione system affects the selectivity of cyclization reactions . Similarly, the conformation of 4-alkoxy-2-oxo-trans-3-butenoic acid esters can exist in trans and cis forms, which can have implications for the properties and reactivity of 4-pentynoic acid ethyl ester .

Chemical Reactions Analysis

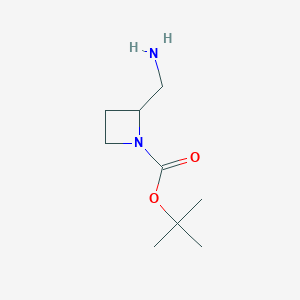

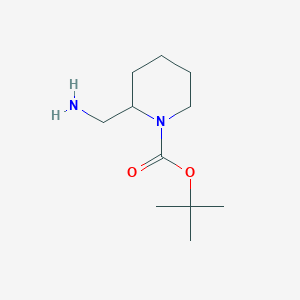

Esters can undergo a variety of chemical reactions, including enantioselective esterification , cyclization , and reactions with polyfunctional amines . These reactions are influenced by factors such as the presence of catalysts, temperature, and the structure of the ester. Understanding these reactions can help predict the behavior of 4-pentynoic acid ethyl ester in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of esters are determined by their molecular structure. For instance, the kinetics of lipase-mediated reactions are affected by the concentration of ethanol, which can alter the enantiomeric ratio of the reaction products . The synthesis methods can also impact the yield and purity of the esters, as seen in the improved synthesis of 3,3-dimethyl-4-pentenoic acid methyl ester . These insights can be used to infer the properties of 4-pentynoic acid ethyl ester.

Aplicaciones Científicas De Investigación

1. Synthesis of Clickable Biodegradable Polylactide

4-Pentynoic acid ethyl ester is used in the synthesis of 2-hydroxy-4-pentynoic acid, a key intermediate for 'clickable' polylactide. This process allows for the introduction of a wide range of pendant functional groups onto polymers via 'click' chemistry, enabling the tailoring of polymers' physicochemical properties. A new, economical, and safe synthetic route using commercially available materials was reported (Zhang, Ren, & Baker, 2014).

2. Intramolecular Cyclization in Aqueous Media

4-Pentynoic acid derivatives, including ethyl ester, are involved in intramolecular cyclizations to form enol lactones. This process is significant in Cu(I)-catalyzed click chemistry, where either enol lactones or 1,2,3-triazole click products can be selectively obtained (Mindt & Schibli, 2007).

3. Production of α-Amino Acid Derivatives

The compound is used in the synthesis of α,α‐Disubstituted α‐Amino Acid Derivatives, where alkyl addition to α‐oxime esters with organozinc species is performed. This approach includes the synthesis of α-alkyl proline derivatives and isoxazole derivatives, which are significant in medicinal chemistry (Mitani et al., 2008).

4. Synthesis of Aggregation Pheromones

4-Pentynoic acid ethyl ester is used in the synthesis of aggregation pheromones like (+/-)-4-methyloctanoic acid, which are investigated for the control of pests like rhinoceros beetles through olfactory trapping. This showcases its role in developing eco-friendly pest control methods (Ragoussis et al., 2007).

5. Functionalization of Iron Oxide Nanoparticles

4-Pentynoic acid is functionalized on iron oxide nanoparticles in various concentrations of oleic acid. This process is significant in materials science, particularly for creating acid anhydrides from two carboxylic acids without using a dehydrating agent, which has potential applications in nanotechnology and medicine (Baharuddin et al., 2018).

6. Synthesis of Novel Polyester Building Blocks

The compound plays a role in the synthesis of trans-2,5-dihydroxy-3-pentenoic acid methyl ester from pentoses, a new chemical product used in polymer chemistry. This process, utilizing tin-containing silicates as catalysts, contributes to the development of new polymers with diverse applications (Elliot et al., 2017).

Propiedades

IUPAC Name |

ethyl pent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFVBLCWAIVAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212418 | |

| Record name | 4-Pentynoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pentynoic acid ethyl ester | |

CAS RN |

63093-41-4 | |

| Record name | 4-Pentynoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063093414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentynoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl pent-4-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

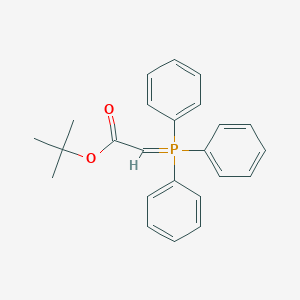

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)

![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B153148.png)